

Ravuconazole: A Technical Guide to its Spectrum of Activity Against Emerging Fungal Pathogens

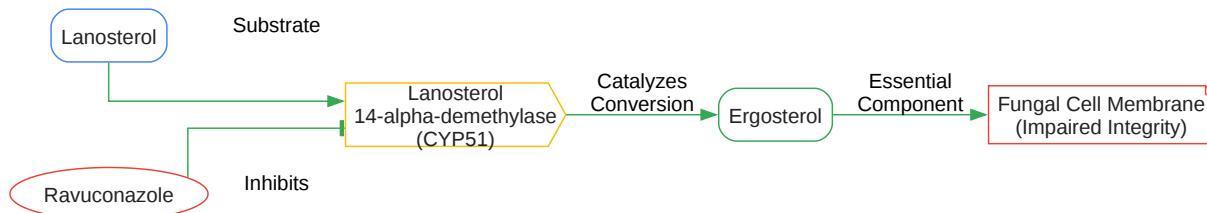
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ravuconazole

Cat. No.: B1678830

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Ravuconazole is an investigational broad-spectrum triazole antifungal agent that has demonstrated potent *in vitro* activity against a wide range of clinically significant yeasts and molds, including several emerging and difficult-to-treat fungal pathogens.^{[1][2][3]} As with other azoles, its mechanism of action involves the inhibition of cytochrome P450 14 α -demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.^{[4][5]} This technical guide provides an in-depth overview of **ravuconazole**'s activity against key emerging fungal pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Ravuconazole, like other triazole antifungals, targets the fungal cell membrane's integrity by disrupting the synthesis of ergosterol, a vital component.^[5] It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.^{[4][5]} This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, leading to cell death.^[5]

[Click to download full resolution via product page](#)

Mechanism of Action of **Ravuconazole**.

In Vitro Spectrum of Activity

Ravuconazole has demonstrated a broad spectrum of activity against a variety of emerging and often multidrug-resistant fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from various in vitro studies.

Activity Against Emerging Yeasts

Ravuconazole has shown potent activity against the emerging multidrug-resistant yeast *Candida auris*, as well as other fluconazole-resistant *Candida* species.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Organism	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
<i>Candida auris</i>	15	-	-	-	[6]
Fluconazole-Resistant	562	-	-	-	[3]
<i>Candida</i> spp.					
<i>Candida krusei</i>	-	0.05 - 0.39	-	-	[8]
<i>Trichosporon</i> spp.	-	-	-	-	[8]

Note: Specific MIC values for some isolates were not detailed in the provided search results, but **ravuconazole** was reported to be active.

Activity Against Emerging Molds

Ravuconazole's activity against emerging molds is variable, with excellent potency against some species and limited activity against others.

Ravuconazole exhibits potent in vitro activity against a majority of *Aspergillus* species, comparable to voriconazole and posaconazole.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Organism	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
<i>Aspergillus fumigatus</i>	314	0.06 - 8.0	0.5	1.0	[11]
<i>Aspergillus flavus</i>	93	0.06 - 2.0	1.0	2.0	[11]
<i>Aspergillus niger</i>	40	0.12 - 4.0	1.0	2.0	[11]
<i>Aspergillus terreus</i>	63	0.25 - 4.0	0.5	2.0	[11]
<i>Aspergillus</i> spp. (Overall)	198	-	-	-	[9] [10]

The activity of **ravuconazole** against *Scedosporium* species is species-dependent. It is generally active against *Scedosporium apiospermum* but has poor activity against *Lomentospora prolificans* (formerly *Scedosporium prolificans*).[\[1\]](#)[\[12\]](#)

Organism	No. of Isolates	MIC Range (μ g/mL)	Geometric Mean MIC (μ g/mL)	Reference
<i>Scedosporium apiospermum</i>	11	-	0.125	[12]
<i>Lomentospora prolificans</i>	33	-	8.9	[12]

Ravuconazole, like many other azoles, demonstrates limited to no in vitro activity against *Fusarium* species.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)

Organism	No. of Isolates	MIC_{50} (μ g/mL)	Reference
<i>Fusarium</i> spp.	7	>8	[9] [10]
<i>Fusarium</i> spp.	54	-	[1]

Ravuconazole shows variable activity against fungi of the order Mucorales. It has demonstrated some potency against *Rhizopus oryzae*.[\[1\]](#)[\[9\]](#)

Organism	No. of Isolates	MIC_{50} (μ g/mL)	Reference
<i>Rhizopus oryzae</i>	-	1.0	[1]
<i>Rhizopus</i> spp.	-	1 - 2	[9]
<i>Mucor</i> spp.	-	>8	[9]
Mucorales (Overall)	32	-	[1]

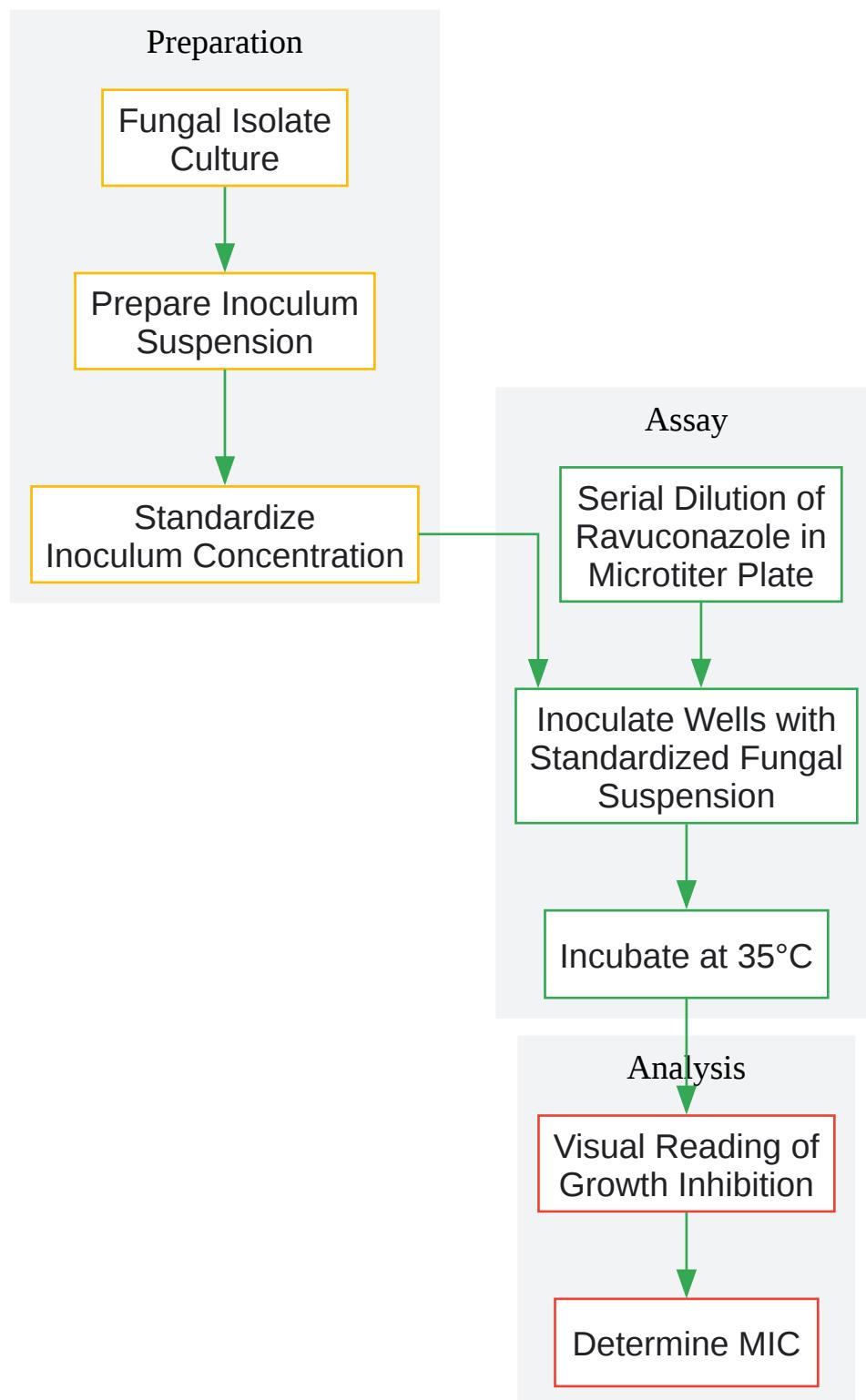
Ravuconazole has shown good in vitro activity against a variety of dematiaceous (black) molds.[\[14\]](#) For many of these fungi, the MIC values for **ravuconazole** were lower than those of itraconazole, voriconazole, and posaconazole.[\[15\]](#)

Organism	No. of Isolates	Activity	Reference
Alternaria spp.	11	Active	[1]
Fonsecaea pedrosoi	16	Lower MICs than other azoles	[16]
Exophiala dermatitidis	12	Lower MICs than other azoles	[16]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A)


This method is the standard for determining the MICs of antifungal agents against yeasts.

- **Inoculum Preparation:** Yeast isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined colony-forming unit (CFU)/mL concentration.
- **Antifungal Agent Dilution:** The antifungal agent (**ravuconazole**) is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
- **Inoculation:** Each well is inoculated with the standardized yeast suspension.
- **Incubation:** The microtiter plates are incubated at 35°C for 24 to 48 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Broth Microdilution Method for Molds (CLSI M38-A/P)

A similar methodology is employed for filamentous fungi, with some modifications.[\[9\]](#)[\[10\]](#)

- Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted to a specific concentration.
- Antifungal Agent Dilution: Serial dilutions of **ravuconazole** are prepared in 96-well microtiter plates with RPMI 1640 medium.
- Inoculation: Each well is inoculated with the standardized spore suspension.
- Incubation: Plates are incubated at 35°C for 48 to 72 hours.[\[1\]](#)
- MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits fungal growth, as determined by visual inspection.[\[1\]](#)

[Click to download full resolution via product page](#)

Broth Microdilution Susceptibility Testing Workflow.

Conclusion

Ravuconazole demonstrates a promising in vitro spectrum of activity against a wide array of emerging fungal pathogens, particularly *Candida auris* and various *Aspergillus* species. Its activity against other challenging molds, such as *Scedosporium apiospermum* and certain *Mucorales*, warrants further investigation. However, like other azoles, it shows limited efficacy against *Fusarium* species and *Lomentospora prolificans*. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of **ravuconazole** and other novel antifungal agents. Further clinical studies are necessary to establish the *in vivo* efficacy and clinical utility of **ravuconazole** in treating infections caused by these emerging fungal pathogens.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ravuconazole - Doctor Fungus [drfungus.org]
- 5. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 6. In Vitro activity of ravaconazole against *Candida auris* and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antifungal Activities of Posaconazole, Ravuconazole, and Voriconazole Compared to Those of Itraconazole and Amphotericin B against 239 Clinical Isolates of *Aspergillus* spp. and Other Filamentous Fungi: Report from SENTRY Antimicrobial Surveillance Program, 2000 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of *Aspergillus* spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Activities of Four Novel Triazoles against *Scedosporium* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In Vitro Activities of Razuconazole and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Razuconazole: A Technical Guide to its Spectrum of Activity Against Emerging Fungal Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678830#razuconazole-s-spectrum-of-activity-against-emerging-fungal-pathogens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com